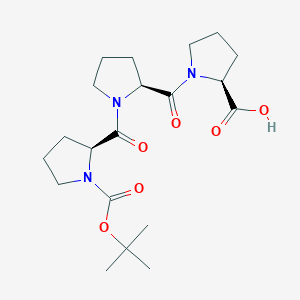![molecular formula C10H7ClN2OS2 B14678640 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 35554-89-3](/img/structure/B14678640.png)
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring under acidic conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to other sulfur-containing heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolidinone derivatives, such as:
- 2-[(2-Chlorophenyl)methylideneamino]-1,3-thiazolidin-4-one
- 3-[(4-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the chlorophenyl and thiazolidinone moieties in 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one contributes to its distinct properties and potential uses.
Eigenschaften
CAS-Nummer |
35554-89-3 |
|---|---|
Molekularformel |
C10H7ClN2OS2 |
Molekulargewicht |
270.8 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS2/c11-8-4-2-1-3-7(8)5-12-13-9(14)6-16-10(13)15/h1-5H,6H2 |
InChI-Schlüssel |
KAQQUTMMRWRQSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)

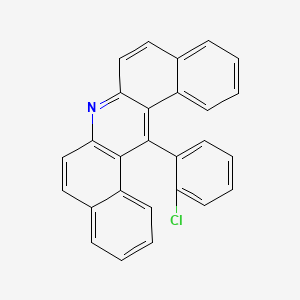
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
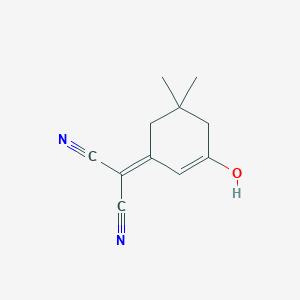
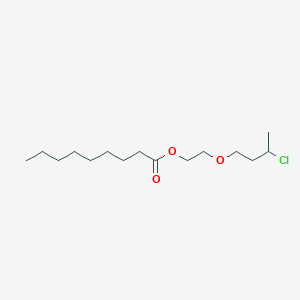

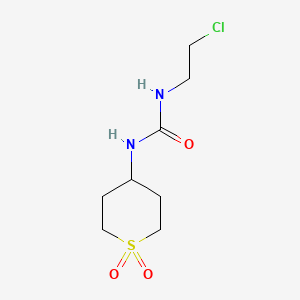
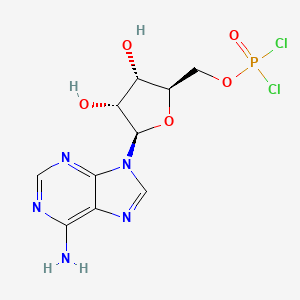
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
